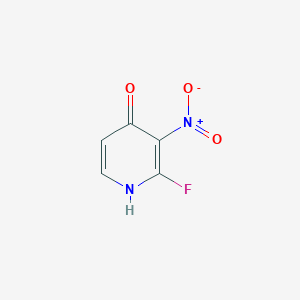

2-Fluoro-3-nitropyridin-4-ol

Description

Structural Significance within Fluoronitropyridine Chemistry

The structure of 2-Fluoro-3-nitropyridin-4-ol is notable for the interplay of its three key functional groups on the pyridine (B92270) ring. The fluorine atom at the 2-position and the nitro group at the 3-position are both strongly electron-withdrawing. This electronic pull renders the pyridine ring electron-deficient, which is a crucial feature influencing its reactivity. Specifically, the fluorine atom is highly activated towards nucleophilic aromatic substitution, a cornerstone reaction in the functionalization of aromatic rings. The high reactivity of similar fluoronitropyridines is well-documented, where the fluorine atom serves as an excellent leaving group. cdnsciencepub.comgoogle.com

A critical aspect of its structure is the hydroxyl group at the 4-position. This group can exist in equilibrium with its tautomeric form, 2-fluoro-3-nitro-1H-pyridin-4-one. uni.lu This tautomerism is significant as it can influence the compound's aromaticity, solubility, and hydrogen bonding capabilities, which in turn affects its reactivity and physical properties. The pyridone form is often the dominant tautomer in many contexts. The presence of the hydroxyl/pyridone moiety adds another layer of functionality, offering a site for further chemical modification.

The combination of a labile fluorine atom, a versatile nitro group (which can be reduced to an amine), and a modifiable hydroxyl/pyridone group on a single heterocyclic scaffold makes this compound structurally significant within the broader class of fluoronitropyridines. smolecule.com

Contextualization as a Key Research Target in Organic Synthesis

The unique structural features of this compound make it a key target for researchers in organic synthesis. It serves as a versatile intermediate, or building block, for constructing more elaborate molecules. smolecule.com The high reactivity of the C-F bond towards nucleophilic attack allows for the introduction of a wide array of functionalities at the 2-position. For instance, reactions with amines, alcohols, or thiols can be expected to proceed readily, a common strategy in the synthesis of pharmaceutical and agrochemical compounds. cdnsciencepub.com

The synthesis of analogous compounds provides insight into the potential utility of this compound. For example, the preparation of 2-chloro-3-nitropyridin-4-ol (B1418837) is achieved from 2,4-dichloro-3-nitropyridine (B57353), where one chlorine atom is selectively replaced. google.com This suggests that this compound could be synthesized via nitration of a corresponding fluorinated pyridinol or through selective functionalization of a polyhalogenated nitropyridine. The synthesis of various nitropyridine derivatives is a subject of extensive research, highlighting the importance of these intermediates. nih.gov

Furthermore, the nitro group at the 3-position is a precursor to an amino group via reduction. rsc.org This transformation opens up a plethora of synthetic possibilities, including the formation of fused heterocyclic systems, such as imidazo[4,5-c]pyridines, which are prevalent in biologically active molecules. nih.gov The hydroxyl group can also be targeted, for example, through etherification or conversion to a better leaving group, to enable further diversification of the molecular structure. The strategic, stepwise modification of each functional group allows for the controlled and efficient synthesis of complex target molecules.

Chemical Compounds Mentioned

| Compound Name |

| This compound |

| 2-fluoro-3-nitro-1H-pyridin-4-one |

| 2-Chloro-3-nitropyridin-4-ol |

| 2,4-dichloro-3-nitropyridine |

| Imidazo[4,5-c]pyridines |

| 2-Fluoro-5-nitropyridine |

| 2-Chloro-5-nitropyridine |

| 3-Iodopyridin-4-ol |

| 2-amino-4-methyl-5-nitropyridine |

| 2,6-dichloro-3-nitropyridine |

| 2-chloro-3-fluoro-5-nitropyridine |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-nitro-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O3/c6-5-4(8(10)11)3(9)1-2-7-5/h1-2H,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRORRSHHNGEFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C(C1=O)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1806416-13-6 | |

| Record name | 2-fluoro-3-nitropyridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Fluoro 3 Nitropyridin 4 Ol and Analogues

Strategic Nitration Approaches to Pyridin-4-ol Derivatives

The introduction of a nitro group onto a pyridine (B92270) ring is a critical step in the synthesis of 2-Fluoro-3-nitropyridin-4-ol. The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution, such as nitration, challenging and often requires harsh conditions. The regioselectivity of the reaction is highly dependent on the existing substituents on the ring.

Direct nitration of pyridine itself is generally inefficient. researchgate.net However, the presence of activating groups, such as a hydroxyl or amino group, can facilitate the reaction. For pyridin-4-ol derivatives, the hydroxyl group directs the incoming nitro group. The synthesis of this compound can be achieved by treating 3-fluoropyridine (B146971) with a nitrating mixture of nitric acid and sulfuric acid under controlled temperature conditions. evitachem.com

In a more general context, the nitration of substituted pyridines is often accomplished using a mixture of concentrated nitric and sulfuric acids. google.com The conditions must be carefully controlled to achieve the desired regioselectivity and avoid side reactions. For instance, the nitration of 4-chloro-2-aminopyridine is achieved by dissolving it in concentrated sulfuric acid and then adding a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. google.com This highlights a common strategy where an amino group directs the nitration before it is later converted to another functional group.

Modern nitrating reagents have also been developed to offer milder reaction conditions and improved selectivity. nih.govacs.org For example, N-nitropyrazole-based reagents, in the presence of a Lewis acid catalyst like Ytterbium(III) triflate (Yb(OTf)₃) or Indium(III) triflate (In(OTf)₃), have been shown to effectively nitrate (B79036) a wide range of aromatic and heteroaromatic compounds, including those with sensitive functional groups. nih.govacs.org While not specifically documented for 2-fluoropyridin-4-ol, these methods present a promising avenue for future synthetic explorations.

| Starting Material | Nitrating Agent | Conditions | Product | Yield | Reference |

| 3-Fluoropyridine | HNO₃/H₂SO₄ | Controlled temperature | This compound | Not specified | evitachem.com |

| 4-Chloro-2-aminopyridine | Fuming HNO₃/H₂SO₄ | 25-30°C | 4-Chloro-2-amino-3-nitropyridine | Not specified | google.com |

| 3-Fluoropyridin-2-ol | HNO₃/H₂SO₄ | 0°C, 3h | 3-Fluoro-5-nitropyridin-2-ol | 37% | rsc.org |

Chemoselective Fluorination and Halogenation Pathways

The introduction of a fluorine atom onto the pyridine ring is a key feature of the target molecule and can be accomplished through several synthetic routes.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine into an aromatic ring. This reaction typically involves the displacement of a good leaving group, such as a chloride or nitro group, by a fluoride (B91410) anion. The pyridine ring must be activated by electron-withdrawing groups (like a nitro group) for the reaction to proceed efficiently.

A common strategy involves the synthesis of a dichlorinated precursor, such as 2,4-dichloro-3-nitropyridine (B57353). google.com This intermediate can then undergo selective substitution. For example, reacting 2,4-dichloro-3-nitropyridine with a fluoride source would be a plausible, though not explicitly detailed, route to introduce the fluorine at the 2-position. The relative reactivity of the chloro groups at positions 2 and 4 would be a critical factor in the regioselectivity of such a reaction.

Fluorodenitration, the replacement of a nitro group with a fluorine atom, is another viable strategy. This reaction is a type of SNAr where the nitro group acts as the leaving group. The efficiency of fluorodenitration can be influenced by the position of the nitro group and the presence of other substituents on the pyridine ring. While specific examples for the direct synthesis of this compound via this method are not prevalent in the searched literature, it remains a theoretically important pathway, especially in the synthesis of fluorinated pyridine analogues.

The Balz-Schiemann reaction and related diazotization-fluorination methods provide a classic route to introduce fluorine onto an aromatic ring. This process involves the conversion of an amino group to a diazonium salt, which is then thermally or photolytically decomposed in the presence of a fluoride source (e.g., HBF₄, NaBF₄).

This methodology could be applied to a precursor such as 2-amino-3-nitropyridin-4-ol. The amino group would be diazotized, and subsequent treatment with a fluoride source would yield the desired this compound. While a powerful method, the stability of the diazonium intermediate and the reaction conditions are crucial for a successful outcome.

Direct C-H fluorination has emerged as a highly desirable and atom-economical method for synthesizing organofluorine compounds. These reactions avoid the need for pre-functionalized starting materials. Electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF₄), are commonly used for this purpose.

The application of direct C-H fluorination to pyridinols would depend heavily on the directing effects of the existing substituents and the development of regioselective catalytic systems. For a substrate like 3-nitropyridin-4-ol, the electronic properties of the ring would dictate the position of fluorination. Research in this area is ongoing, with significant potential for streamlining the synthesis of fluorinated pyridines. nih.gov The Studer group, for instance, has developed methods for the 3-position functionalization of pyridines, including halogenation and nitration, via a dearomatization-rearomatization process, which could potentially be adapted for fluorination. nih.gov

| Fluorination Method | Precursor Example | Reagent(s) | Key Transformation | Reference |

| SNAr | 2,4-Dichloro-3-nitropyridine | Fluoride Source (e.g., KF) | -Cl to -F | google.com |

| Diazotization-Fluorination | 2-Amino-3-nitropyridin-4-ol | 1. NaNO₂/H⁺ 2. HBF₄ | -NH₂ to -F | (Theoretical) |

| Direct C-H Fluorination | 3-Nitropyridin-4-ol | Electrophilic Fluorinating Agent | C-H to C-F | nih.gov |

Regioselective Hydroxylation and Alkoxylation Techniques

The final step in many synthetic routes to this compound involves the introduction of the hydroxyl group at the 4-position.

A common and effective method is the nucleophilic substitution of a leaving group, such as a chloride, at the 4-position of a suitably substituted pyridine ring. For example, a key intermediate, 2-chloro-3-nitropyridin-4-ol (B1418837), is synthesized from 2,4-dichloro-3-nitropyridine. google.com In this process, the 2,4-dichloro-3-nitropyridine is heated with sodium acetate (B1210297) in dimethylformamide (DMF). This leads to the selective replacement of the chlorine atom at the 4-position with an acetate group, which is subsequently hydrolyzed to the hydroxyl group. google.com This selectivity is driven by the greater electrophilicity of the C4 position in 3-nitropyridines.

Alternatively, hydroxylation can be achieved through the hydrolysis of a precursor. A patent describes the preparation of 4-chloro-3-nitropyridin-2-ol by treating 2-amino-4-chloro-3-nitropyridine (B16103) with aqueous acid, demonstrating the conversion of an amino group to a hydroxyl group, albeit at a different position. google.com

Modern synthetic methods also offer novel approaches to pyridin-4-ol derivatives. A three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids has been developed as a flexible route to highly substituted pyridin-4-ols. chim.it While not a direct hydroxylation of a pre-formed ring, this method constructs the pyridin-4-ol core with its substituents in a single, convergent process.

| Precursor | Reagent(s) | Conditions | Product | Reference |

| 2,4-Dichloro-3-nitropyridine | 1. Sodium Acetate, DMF 2. Hydrolysis | 1. 120-125°C | 2-Chloro-3-nitropyridin-4-ol | google.com |

| 2-Amino-4-chloro-3-nitropyridine | Concentrated HCl, Water | 0°C to reflux | 4-Chloro-3-nitropyridin-2-ol | google.com |

Convergent and Divergent Synthetic Routes to Substituted Pyridinols

The efficient construction of polysubstituted pyridinols often necessitates strategic synthetic planning to maximize efficiency and molecular diversity. Convergent and divergent syntheses are two powerful strategies that offer advantages over traditional linear approaches, particularly in the preparation of analogues of complex molecules like this compound.

In contrast, a divergent synthesis begins with a common core structure that is subsequently reacted to produce a library of structurally related compounds. This strategy is exceptionally useful for structure-activity relationship (SAR) studies, where the systematic modification of a parent compound is required to explore its chemical and biological properties.

While a specific convergent or divergent synthesis for this compound is not extensively detailed in the literature, the synthesis of its analogues, such as 2-chloro-3-nitropyridin-4-ol, provides a foundation for discussing these advanced synthetic strategies. A common approach to substituted nitropyridinols involves a linear sequence of reactions, including nitration, halogenation, and hydrolysis. For instance, the synthesis of 2-chloro-3-nitropyridin-4-ol can be achieved from 2-amino-4-chloro-3-nitropyridine. google.com This precursor is then converted to 2,4-dichloro-3-nitropyridine, which upon selective hydrolysis yields the desired 2-chloro-3-nitropyridin-4-ol. google.com

Applying a convergent approach to a molecule like this compound could involve the synthesis of a fluorinated C2-building block and a nitrated C4-pyridinone fragment, which are then coupled. This strategy would be particularly advantageous if the starting materials for each fragment are readily available and the coupling reaction is high-yielding.

A divergent strategy for generating analogues of this compound could start from a common intermediate, such as 3-nitropyridin-2,4-diol. From this central molecule, a variety of substituents could be introduced at the 2-position (e.g., different halogens) and the 4-hydroxyl group could be modified, leading to a library of substituted nitropyridinols. This approach allows for the rapid exploration of the chemical space around the core pyridinol structure.

The following table outlines a representative linear synthesis for an analogue of the target compound and illustrates how it could be adapted into a divergent approach.

| Synthetic Strategy | Starting Material | Key Intermediates | Reaction Steps | Product(s) |

| Linear Synthesis | 2-Amino-4-chloro-3-nitropyridine | 4-Chloro-3-nitropyridin-2-ol, 2,4-Dichloro-3-nitropyridine | 1. Diazotization and hydrolysis of the amino group. 2. Chlorination of the resulting hydroxyl group. 3. Selective hydrolysis of the C4-chloro group. | 2-Chloro-3-nitropyridin-4-ol |

| Divergent Approach | 3-Nitropyridin-2,4-diol | 2-Halo-3-nitropyridin-4-ol | 1. Selective halogenation at the 2-position (e.g., with POCl₃, POBr₃). 2. Further functionalization of the 4-hydroxyl group. | Library of 2-halo-3-nitropyridin-4-ol and their derivatives |

The choice between a convergent and a divergent strategy is ultimately dictated by the specific synthetic goal. For the efficient production of a single, complex target molecule, a convergent approach is often superior. However, for the exploration of a family of related compounds, a divergent synthesis provides a more practical and resourceful pathway.

Elucidation of Reaction Mechanisms and Intrinsic Reactivity of 2 Fluoro 3 Nitropyridin 4 Ol

Mechanistic Insights into Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for electron-deficient aromatic systems. The pyridine (B92270) ring, being inherently electron-poor, is predisposed to this type of reaction, a tendency that is significantly amplified by the presence of strong electron-withdrawing substituents.

Influence of Fluorine and Nitro Groups on SNAr Reactivity and Selectivity

The reactivity of the pyridine ring in 2-Fluoro-3-nitropyridin-4-ol towards nucleophiles is profoundly influenced by the combined electronic effects of the fluorine and nitro substituents.

Activation of the Pyridine Ring: Both the fluorine atom at the C2 position and the nitro group at the C3 position are potent electron-withdrawing groups. Their strong negative inductive effects (-I) decrease the electron density of the aromatic ring, making it highly electrophilic and thus susceptible to attack by nucleophiles. libretexts.org This activation is a prerequisite for the SNAr mechanism to proceed. libretexts.org

Stabilization of the Meisenheimer Intermediate: The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.comstackexchange.com The rate-determining step is typically the initial attack by the nucleophile to form this complex, as it involves the temporary disruption of the ring's aromaticity. stackexchange.comstackexchange.com The electron-withdrawing fluorine and nitro groups play a crucial role in stabilizing this negatively charged intermediate through resonance and induction, thereby lowering the activation energy of the reaction. stackexchange.com

Regiochemical Control in Pyridine Nucleophilic Substitutions

The regioselectivity of nucleophilic attack on the pyridine ring is not random but is directed by the inherent electronic properties of the heterocycle and its substituents.

In a standard pyridine ring, nucleophilic attack is favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen. stackexchange.com This preference is due to the ability of the electronegative nitrogen atom to effectively stabilize the negative charge in the Meisenheimer intermediate through resonance, a stabilization that is not possible for attack at the C3 (meta) position. stackexchange.com

For this compound, this principle suggests that the C2 and C4 positions are electronically activated for nucleophilic attack.

Attack at C2: Nucleophilic attack at the C2 position, leading to the displacement of the fluorine atom, would form an intermediate where the negative charge can be delocalized onto the ring nitrogen.

Attack at C4: Similarly, attack at C4 would be electronically favored, but the hydroxyl group is a very poor leaving group, making its direct displacement unlikely under typical SNAr conditions.

Attack at C3: While attack at the C3 position is electronically less favored from the perspective of delocalization to the nitrogen, the presence of the nitro group, an excellent leaving group, makes this pathway viable. mdpi.com The strong electron-withdrawing effects of the adjacent fluorine and the C4-ol group also influence the electrophilicity of the C3 position.

Therefore, the regiochemical outcome is a balance between the inherent preference for attack at C2/C4 and the superior leaving group ability of the substituent at C3. nih.gov

Transition-Metal-Catalyzed Transformations Involving Nitropyridines

Beyond classical SNAr, nitropyridines are versatile substrates in modern transition-metal-catalyzed cross-coupling reactions. These methods offer a powerful alternative for forming new bonds by leveraging the C–NO₂ bond as a reactive handle. elsevierpure.com

Denitrative Coupling Processes (e.g., C-O Bond Formation)

Denitrative coupling involves the replacement of a nitro group with another functional group, catalyzed by a transition metal. eurekaselect.com This strategy avoids the often multi-step process of converting nitroarenes to haloarenes for traditional cross-coupling. elsevierpure.comacs.org Various catalytic systems have been developed for denitrative C-O bond formation (etherification) using nitropyridine substrates.

The first transition-metal-catalyzed denitrative C-O bond formation was reported in 2011, utilizing a Rhodium catalyst. acs.org Since then, other metals like Palladium and Nickel have also been proven effective. acs.org For instance, Nickel-catalyzed denitrative etherification can couple nitroarenes with alcohols, although it may be limited to substrates with electron-withdrawing groups. acs.org Palladium-catalyzed systems have been used to synthesize diaryl ethers from nitroarenes and arylboronic acids or phenols. acs.org

| Catalyst | Coupling Partner | Base/Additives | Solvent | Key Feature | Reference |

|---|---|---|---|---|---|

| RhCl(PPh₃)₃ | Arylboronic acids / H₂O | Cs₂CO₃ | DMF | First reported transition-metal-catalyzed denitrative C-O coupling. | acs.org |

| Pd-based catalysts | Phenols | Cs₂CO₃ | Dioxane/DMF | Effective for coupling with phenol (B47542) derivatives. | acs.org |

| NiCl₂ | Alcohols / Phenols | K₃PO₄ | TBAB (molten) | Ligand- and oxidant-free conditions. | acs.orgresearchgate.net |

| Cu₂ (BDC)₂(DABCO) [MOF] | Arenols | K₂CO₃ | DMF | Heterogeneous catalyst that is reusable. | acs.org |

Oxidative Addition Mechanisms in Catalytic Cycles

A fundamental step in many transition-metal-catalyzed cross-coupling reactions is oxidative addition. wikipedia.org In this process, the metal center, typically in a low oxidation state (e.g., Pd(0) or Ni(0)), inserts into a covalent bond of the substrate (e.g., C–NO₂), leading to an increase in the metal's oxidation state and coordination number. wikipedia.orgumb.edu

The generally proposed mechanism for denitrative etherification proceeds through this key step. acs.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the nitropyridine to the low-valent metal center (M), forming an aryl-metal(II)-nitro intermediate (Ar-M(II)-NO₂).

Ligand Exchange/Metathesis: A nucleophile, such as an alkoxide or phenoxide, displaces the nitrite (B80452) ligand on the metal center to form an aryl-metal(II)-alkoxide intermediate (Ar-M(II)-OR).

Reductive Elimination: The final step is reductive elimination, where the aryl and alkoxide groups couple to form the desired ether product (Ar-OR). This step regenerates the low-valent metal catalyst, allowing it to re-enter the catalytic cycle. acs.org

The oxidative addition of the C–NO₂ bond is the most crucial elemental step, and a deeper understanding of this process is key to designing more efficient catalysts. acs.org

Investigations into Radical-Mediated and Electron Transfer Pathways

While many reactions of nitropyridines can be explained by ionic (SNAr) or organometallic mechanisms, the involvement of radical and single-electron transfer (SET) pathways represents an alternative mechanistic landscape.

Denitrative couplings, in particular, can proceed through radical-mediated pathways. mdpi.com A common mechanistic proposal involves the following steps:

Radical Generation: A radical species is generated in situ from a precursor, which can be initiated thermally, photochemically, or via a metal catalyst. mdpi.com

Radical Addition: This radical then adds to the electron-deficient pyridine ring of the nitro-compound.

Elimination: The resulting intermediate undergoes elimination of a nitrosyl radical (•NO₂) to yield the final substitution product. mdpi.com

In the context of transition-metal catalysis, a SET process can initiate a radical reaction. A low-valent metal catalyst can transfer a single electron to the nitropyridine substrate, forming a radical anion. This highly reactive intermediate can then undergo fragmentation or reaction with another species, propagating a radical chain reaction or leading to the final product within the metal's coordination sphere. Such pathways are particularly considered in reactions involving copper or nickel catalysts. Vicarious nucleophilic substitution (VNS) is another pathway for the functionalization of nitropyridines, which proceeds through the formation of a Meisenheimer-type adduct followed by a base-induced β-elimination. acs.org

Single- and Two-Electron Reduction Mechanisms of Nitroaromatics

The reduction of the nitro group is a fundamental aspect of the reactivity of nitroaromatic compounds, including this compound. This process can occur via single- or two-electron transfer pathways, often mediated by enzymes such as flavoenzymes. mdpi.comnih.gov

Single-Electron Reduction: This pathway involves the transfer of a single electron to the nitroaromatic compound (ArNO₂), forming a nitro anion-radical (ArNO₂⁻). mdpi.comrsc.org In aerobic conditions, this radical can transfer the electron to molecular oxygen to produce a superoxide (B77818) radical, regenerating the parent nitroaromatic compound in a process known as redox cycling. nih.gov This futile cycle can lead to oxidative stress within biological systems. The rate constants for the oxidation of nitro anion-radicals by oxygen vary depending on the one-electron reduction potential (E¹₇) of the parent compound. mdpi.com

The specific pathway followed by this compound would depend on the reaction conditions and the enzymes involved. The presence of the electron-withdrawing fluorine and the hydroxyl group will influence the redox potential of the molecule and, consequently, the kinetics of both single- and two-electron reduction processes.

Below is a table summarizing the key differences between the two reduction mechanisms for a general nitroaromatic compound.

| Feature | Single-Electron Reduction | Two-Electron Reduction |

| Primary Product | Nitro anion-radical (ArNO₂⁻) | Nitroso (Ar-NO) and Hydroxylamine (Ar-NHOH) |

| Key Intermediates | Nitro anion-radical | Nitroso derivative |

| Oxygen Sensitivity | Oxygen-sensitive (leads to redox cycling) | Oxygen-insensitive |

| Catalyzing Enzymes | e.g., NADPH:cytochrome P-450 reductase | e.g., NfsA, NfsB from E. coli |

| Biological Outcome | Often linked to cytotoxicity via oxidative stress | Generally considered a detoxification pathway |

Reactivity of Didehydropyridinium Cations and Related Intermediates

The generation of didehydropyridinium cations can be achieved, for example, by the collision-induced cleavage of carbon-halogen bonds in dihalopyridinium cations. nih.gov These intermediates exist in both singlet and triplet states, which exhibit different reactivities. The triplet state generally shows greater radical reactivity, while the singlet state may react via different pathways. nih.gov

For a molecule like this compound, the loss of the fluorine atom and another substituent could theoretically lead to a didehydropyridinium intermediate. The reactivity of such an intermediate would be high, potentially leading to reactions such as hydrogen abstraction or reactions with nucleophiles. nih.gov The presence of the nitro and hydroxyl groups would undoubtedly influence the stability and subsequent reactions of any such didehydropyridinium cation formed.

The table below outlines the general reactivity of didehydropyridinium cations based on their electronic state. nih.gov

| Electronic State | Property/Reactivity | Example Reaction |

| Singlet | Lower radical reactivity, may undergo hydride abstraction | Slow reaction with cyclohexane (B81311) via hydride abstraction followed by proton transfer |

| Triplet | Higher radical reactivity, greater Brønsted acidity | Rapid abstraction of two hydrogen atoms from cyclohexane |

Analysis of Nitro Group Migrations and Rearrangement Phenomena

The nitro group on an aromatic or heteroaromatic ring can, under certain conditions, undergo migration or be involved in rearrangement reactions. The electron-withdrawing nature of the nitro group makes the positions ortho and para to it susceptible to nucleophilic attack, which can be the initiating step for rearrangements. mdpi.com

In the context of pyridine chemistry, rearrangements involving substituents are known. For instance, nucleophilic substitution reactions on nitropyridines can sometimes lead to unexpected products due to migration of the nitro group. One study on the reaction of 3-bromo-4-nitropyridine (B1272033) with amines yielded not only the expected substitution product but also products resulting from nitro group migration. researchgate.net

For this compound, the presence of the nitro group at the 3-position and the fluorine at the 2-position on the pyridin-4-ol core creates a complex electronic environment. Nucleophilic attack on the ring could potentially lead to the formation of intermediates that facilitate the migration of the nitro group to an adjacent carbon. Such rearrangements are often driven by the formation of a more stable intermediate or final product. The specific conditions, such as the nature of the nucleophile and the solvent, would play a critical role in determining whether a direct substitution or a rearrangement pathway is favored.

While specific studies on nitro group migration in this compound are not documented in the provided search results, the principles observed in related nitropyridine systems suggest that such phenomena are plausible and warrant consideration when predicting the outcomes of its reactions. researchgate.netacs.org

Computational and Theoretical Chemistry Studies on 2 Fluoro 3 Nitropyridin 4 Ol Systems

Quantum Chemical Calculations for Molecular Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Fluoro-3-nitropyridin-4-ol. These calculations determine the most stable arrangement of atoms in space and explore the energetic landscape of different molecular forms.

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. arxiv.orguni.lu For this compound, methods like Density Functional Theory (DFT) and ab initio calculations are employed to achieve this. longdom.orgresearchgate.net

DFT methods, particularly those using hybrid functionals like B3LYP, are widely used due to their favorable balance of computational cost and accuracy for organic molecules. nih.govgoogle.com Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a high level of theory but are more computationally demanding. longdom.org The process begins with an initial guess of the molecular structure and iteratively adjusts atomic positions to minimize the forces acting on them, until a stationary point on the potential energy surface is located. arxiv.org The selection of a suitable basis set, such as 6-31G(d,p) or 6-311++G(d,p), is crucial for obtaining reliable results. nih.gov These calculations yield optimized bond lengths, bond angles, and dihedral angles that define the molecular structure. researchgate.net

Table 1: Predicted Optimized Geometrical Parameters for 2-Fluoro-3-nitro-1H-pyridin-4-one (Tautomer of this compound) using DFT Note: This table presents typical expected values for a substituted pyridinone ring based on computational studies of similar structures. Specific experimental or calculated values for this exact molecule are not readily available in published literature.

| Parameter | Atom Pair/Group | Predicted Value |

|---|---|---|

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C-NO₂ | ~1.45 Å |

| Bond Length | C=O | ~1.24 Å |

| Bond Length | N-H | ~1.01 Å |

| Bond Angle | F-C-C | ~118° |

| Bond Angle | O=C-N | ~125° |

| Dihedral Angle | C-C-N-O (Nitro Group) | ~0° (for planarity) |

The structure of this compound is subject to tautomerism, a phenomenon where a compound exists as a mixture of two or more interconvertible isomers that differ in the position of a proton and a double bond. researchgate.net For this molecule, a significant equilibrium exists between the pyridin-4-ol form and the pyridin-4(1H)-one form. uni.luresearchgate.net Computational chemistry is essential for determining the relative stabilities of these tautomers. sapub.org

By calculating the total electronic energy of each tautomer using methods like DFT or MP2, researchers can predict which form is more stable and therefore predominates under given conditions. sapub.orgacs.org The energy difference between the tautomers indicates the position of the equilibrium. Factors such as the planarity of the ring, intramolecular hydrogen bonding, and the electronic effects of the fluoro and nitro substituents influence this balance. sapub.orgsmolecule.com Conformational analysis, particularly concerning the orientation of the nitro group relative to the pyridine (B92270) ring, is also performed to ensure the identified structure is a true energy minimum.

Table 2: Tautomeric Forms of this compound Note: The relative stability would be determined by comparing the computationally calculated Gibbs free energies (ΔG) of the two forms.

| Tautomer Name | Structure | Key Features |

|---|---|---|

| This compound |  | Aromatic pyridine ring with a hydroxyl (-OH) group at position 4. |

| 2-Fluoro-3-nitro-1H-pyridin-4-one |  | Pyridinone ring with a carbonyl (C=O) group at position 4 and a proton on the nitrogen atom. uni.lu |

Computational Approaches to Reaction Mechanism Elucidation

Computational methods are invaluable for mapping the potential energy surface of a chemical reaction, allowing for the detailed study of reaction mechanisms involving this compound.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. libretexts.org Locating this transition state is a key goal of computational reaction studies. Algorithms are used to search for a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate but a minimum in all other directions. opentextbooks.org.hk

Once the structures of the reactants and the transition state are optimized, the activation energy (Ea) or Gibbs free energy of activation (ΔG‡) can be calculated as the energy difference between them. libretexts.orgopentextbooks.org.hk This energy barrier determines the rate of the reaction; a higher barrier corresponds to a slower reaction. opentextbooks.org.hk For this compound, this is particularly relevant for studying reactions like nucleophilic aromatic substitution (SNAr), where the fluorine atom is displaced by a nucleophile. rsc.orgacs.org DFT functionals like MPW1K have been shown to be effective for calculating activation enthalpies in such systems. rsc.org

Table 3: Illustrative Activation Energy Calculation for a Hypothetical SNAr Reaction

Note: This table provides a conceptual example of data obtained from transition state calculations.

| Species | Description | Relative Free Energy (kJ/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile (e.g., CH₃O⁻) | 0.0 (Reference) |

| Transition State | High-energy complex where C-F bond is partially broken and C-OCH₃ bond is partially formed. | +85.0 (Hypothetical Value) |

| Products | 2-Methoxy-3-nitropyridin-4-ol + F⁻ | -180.0 (Hypothetical Value) |

| Activation Energy (ΔG‡) | Energy (Transition State) - Energy (Reactants) | +85.0 kJ/mol |

After identifying a transition state, its connection to the corresponding reactants and products is confirmed using Intrinsic Reaction Coordinate (IRC) calculations. rsc.org An IRC calculation maps the minimum energy path downhill from the transition state, ensuring it leads to the correct starting materials and products, thereby validating the proposed reaction step. rsc.org

By computing the activation energies for all possible steps and competing pathways, the most energetically favorable reaction mechanism can be elucidated. This information is crucial for understanding reaction outcomes and selectivity. Furthermore, the calculated activation barriers can be used within the framework of Transition State Theory to estimate theoretical reaction rate constants, contributing to kinetic modeling of the system. mdpi.com

Electronic Structure Analysis

Analysis of the electronic structure of this compound reveals fundamental details about its reactivity, stability, and intermolecular interactions.

Key aspects of electronic structure analysis include the examination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter indicating the molecule's chemical stability and reactivity. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) maps are also calculated to visualize the charge distribution on the molecule's surface. nih.gov These maps show electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are sites for nucleophilic attack. researchgate.net Additionally, Natural Bond Orbital (NBO) analysis provides detailed information about charge delocalization, intramolecular charge transfer, and hyperconjugative interactions. researchgate.nettandfonline.com For this compound, the electron-withdrawing nature of the fluoro and nitro groups significantly influences its electronic properties. smolecule.com

Table 4: Predicted Electronic Properties of this compound Note: Values are illustrative and depend on the specific tautomer, level of theory, and basis set used.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -7.0 eV | Indicates electron-donating capability. A lower value suggests higher stability. |

| LUMO Energy | ~ -2.5 eV | Indicates electron-accepting capability. A lower value suggests a better electron acceptor. |

| HOMO-LUMO Gap | ~ 4.5 eV | Relates to chemical reactivity and stability. A larger gap implies higher stability. nih.gov |

| Dipole Moment | ~ 4.0 - 5.0 D | Measures the overall polarity of the molecule. |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. numberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comnih.gov The energy of the HOMO is associated with a molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. nih.gov The energy gap between these two orbitals (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap generally implies higher reactivity because less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. researchgate.net

In the case of this compound, the electron-withdrawing nature of both the fluorine atom and the nitro group significantly lowers the energy of the LUMO, making the molecule a potent electrophile. The HOMO, conversely, would be lowered in energy as well, but the primary effect on reactivity in this electron-deficient system is the enhanced accessibility of the LUMO.

Computational studies on related substituted heterocyclic systems provide a template for understanding these properties. For instance, DFT calculations on substituted quinoline (B57606) derivatives demonstrate how different functional groups alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. nih.gov A smaller gap indicates a softer, more reactive molecule, while a larger gap suggests a harder, more stable compound. nih.gov

Table 1: Representative FMO Data for Substituted Heterocyclic Systems This table presents illustrative data from related compounds to demonstrate the typical values obtained from FMO analysis. The specific values for this compound would require dedicated computational analysis.

| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Substituted Pyridine 2 | -6.541 | -2.546 | 3.995 | nih.gov |

| Substituted Pyridine 3 | -7.391 | -4.608 | 2.783 | nih.gov |

| Substituted Pyridine 4 | -6.721 | -3.101 | 3.620 | nih.gov |

The analysis of the FMOs can predict the most likely sites for nucleophilic or electrophilic attack. For an electron-deficient system like this compound, the LUMO is distributed over the pyridine ring, with significant coefficients on the carbon atoms, particularly those activated by the nitro and fluoro groups. This indicates these positions are susceptible to nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) and Charge Distribution Analyses

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. uni-muenchen.deuni-muenchen.de This analysis provides a quantitative picture of the charge distribution and intramolecular stabilizing interactions. icm.edu.pl

The distribution of natural atomic charges reveals the electronic landscape of the molecule. In this compound, the high electronegativity of the fluorine, oxygen (from the nitro and hydroxyl groups), and nitrogen atoms results in a significant accumulation of negative charge on these atoms, while the adjacent carbon atoms become electron-deficient and thus positively charged. icm.edu.pl This charge separation makes the carbon atoms attached to the fluorine and nitro groups highly electrophilic. Computational studies on similar molecules like 2-chloro-1-fluoro-4-nitrobenzene confirm that carbon atoms attached to halogens and nitro groups bear significant positive charges, marking them as reactive sites. researchgate.net

Table 2: Representative Natural Population Analysis (NPA) Charges on Ring Atoms of a Substituted Nitroaromatic System This table shows calculated atomic charges for a related molecule, 2-chloro-1-fluoro-4-nitrobenzene, to illustrate the expected charge distribution. Charges are given in atomic units (a.u.).

| Atom | Calculated Charge (a.u.) at DFT/B3LYP Level | Reference |

|---|---|---|

| C1-Cl | 0.071 | researchgate.net |

| C2-F | 0.245 | researchgate.net |

| C3-H | -0.190 | researchgate.net |

| C4-NO₂ | 0.053 | researchgate.net |

| C5 | -0.126 | researchgate.net |

| C6-H | -0.144 | researchgate.net |

Table 3: Representative NBO Second-Order Perturbation Analysis for a Heterocyclic System This table presents examples of hyperconjugative interactions and their stabilization energies (E(2)) from a related molecular system to illustrate the data obtained from NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Reference |

|---|---|---|---|

| LP (1) N5 | BD(2) C31-C32 | 36.90 | mdpi.com |

| BD(2) C31-C32 | BD(2) N4-C34 | 27.10 | mdpi.com |

| LP (1) N4 | BD(1) N5-C31 | 7.25 | mdpi.com |

| BD(1) C32-C34 | BD(1) C18-C31 | 6.78 | mdpi.com |

Predictive Modeling of Substituent Effects on Reactivity

Computational modeling is highly effective for predicting how different substituents affect the reactivity of an aromatic or heteroaromatic ring. This is particularly relevant for nucleophilic aromatic substitution (SNAr) reactions, a key reaction class for electron-deficient rings like this compound.

Models based on DFT can calculate the relative stabilities of the isomeric σ-complex intermediates (also known as Meisenheimer complexes) that form when a nucleophile attacks the ring. researchgate.net The pathway leading to the most stable intermediate is generally the most favorable, allowing for the quantitative prediction of regioisomer distribution in kinetically controlled reactions. researchgate.net

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a cornerstone in the structural determination of 2-Fluoro-3-nitropyridin-4-ol, providing unparalleled insight into the atomic arrangement and electronic properties of the molecule.

Multinuclear NMR (¹H, ¹³C, ¹⁹F) for Positional and Electronic Information

Multinuclear NMR studies are instrumental in defining the precise location of each atom and understanding the influence of the electron-withdrawing nitro and fluoro groups on the pyridine (B92270) ring.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms attached to the pyridine ring. The chemical shifts are influenced by the neighboring fluoro, nitro, and hydroxyl groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom in the pyridine ring. The positions of the signals are dictated by the substitution pattern, with carbons directly attached to electronegative groups showing distinct downfield shifts.

Interactive Data Table: Predicted NMR Data for this compound (Note: As specific experimental data is not publicly available, these are generalized expected trends.)

| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Multiplicity | Key Influences |

| ¹H (H-5) | 7.0 - 8.0 | Doublet | Coupling to H-6 |

| ¹H (H-6) | 8.0 - 9.0 | Doublet | Coupling to H-5 |

| ¹³C (C-2) | 150 - 165 | Doublet (due to ¹JCF) | Attached to F and N |

| ¹³C (C-3) | 130 - 145 | Singlet or small doublet | Attached to NO₂ |

| ¹³C (C-4) | 160 - 175 | Singlet | Attached to OH |

| ¹³C (C-5) | 110 - 125 | Singlet | |

| ¹³C (C-6) | 140 - 155 | Singlet | |

| ¹⁹F | -100 to -130 | Singlet or fine multiplets | Ortho to NO₂ group |

Two-Dimensional NMR Techniques for Connectivity

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling between the protons on the pyridine ring, while an HSQC spectrum would correlate each proton with its directly attached carbon atom.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations and the nature of the functional groups present in this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Key expected absorptions include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

N-O Stretching (Nitro Group): Strong asymmetric and symmetric stretching bands, typically observed around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

C=C and C=N Stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

C-F Stretching: A strong absorption band typically found in the 1000-1300 cm⁻¹ range.

Raman Spectroscopy

Raman spectroscopy complements IR spectroscopy and is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. For this compound, the symmetric stretching vibration of the nitro group would be a prominent feature in the Raman spectrum. The aromatic ring vibrations would also give rise to characteristic Raman signals.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H | Stretching | 3200-3600 (broad) | Weak |

| NO₂ | Asymmetric Stretch | 1500-1560 (strong) | |

| NO₂ | Symmetric Stretch | 1335-1385 (strong) | Strong |

| Aromatic C=C/C=N | Stretching | 1400-1600 (multiple bands) | Multiple bands |

| C-F | Stretching | 1000-1300 (strong) |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. For this compound (molecular formula C₅H₃FN₂O₃), HRMS would confirm the molecular weight with a high degree of precision, distinguishing it from other compounds with the same nominal mass. The calculated exact mass is a critical piece of data for the definitive identification of the compound.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is a powerful analytical method for determining the precise arrangement of atoms within a crystalline solid. The technique involves directing a beam of X-rays onto a single crystal of the compound. As the X-rays interact with the electron clouds of the atoms, they are diffracted into a specific pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be generated, revealing detailed information about the molecular structure.

For this compound, a single-crystal X-ray diffraction analysis would provide definitive data on its solid-state conformation. This includes precise measurements of bond lengths, bond angles, and torsion angles, offering insight into the geometry of the pyridine ring and its substituents. Furthermore, this analysis would reveal the packing arrangement of the molecules in the crystal lattice, highlighting intermolecular interactions such as hydrogen bonding—expected between the hydroxyl (-OH) group and the nitro (-NO2) group or the nitrogen of the pyridine ring—and potential π-π stacking interactions between the aromatic rings. As the molecule is achiral, the determination of absolute stereochemistry is not applicable.

While a specific crystallographic study for this compound is not publicly available in surveyed literature, the table below represents a hypothetical presentation of the type of data that would be obtained from such an analysis.

Interactive Data Table: Hypothetical Crystallographic Data for this compound (Note: The following values are illustrative examples and not based on experimental data.)

| Parameter | Hypothetical Value |

| Chemical Formula | C₅H₃FN₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 12.1 |

| c (Å) | 8.3 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 725.3 |

| Z (molecules/unit cell) | 4 |

| Density (calculated g/cm³) | 1.78 |

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

Electronic Absorption Spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, is an analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores (light-absorbing functional groups) and conjugated systems.

The structure of this compound contains a nitropyridine ring, which acts as a chromophore. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to two primary types of electronic transitions:

π → π* transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic and other conjugated systems and typically result in strong absorption bands.

n → π* transitions: These lower-energy transitions involve the promotion of an electron from a non-bonding orbital (n), such as those on the oxygen atoms of the nitro and hydroxyl groups or the nitrogen of the pyridine ring, to a π* antibonding orbital. These transitions are typically weaker in intensity compared to π → π* transitions.

The solvent used for the analysis can influence the position and intensity of these absorption maxima (λ_max). While specific experimental UV-Vis data for this compound is not available in the reviewed literature, related nitropyridine derivatives are known to absorb in the UV and visible regions.

Interactive Data Table: Predicted Electronic Transitions for this compound (Note: Data is predictive and not based on published experimental results.)

| Transition Type | Predicted λ_max Range (nm) | Relative Intensity (Molar Absorptivity, ε) |

| π → π | 250 - 300 | High |

| n → π | 320 - 400 | Low |

Synthetic Utility and Derivatization Strategies of 2 Fluoro 3 Nitropyridin 4 Ol

Role as a Versatile Synthetic Building Block in Heterocyclic Synthesis

2-Fluoro-3-nitropyridin-4-ol is a valuable and versatile building block in the synthesis of a variety of heterocyclic compounds. google.comchemicalbook.com Its utility stems from the presence of multiple reactive sites, including a fluorine atom, a nitro group, and a hydroxyl group on a pyridine (B92270) ring. This arrangement allows for a wide range of chemical transformations, making it a key intermediate in the construction of more complex molecular architectures. google.comchemicalbook.com

The pyridine core itself is a common feature in many biologically active molecules and pharmaceuticals. nih.govambeed.com The strategic placement of the fluoro, nitro, and hydroxyl groups on this core enhances its synthetic potential. For instance, the fluorine atom can be displaced by various nucleophiles, and the nitro group can be readily reduced to an amino group, which can then participate in further reactions. ambeed.comsmolecule.com The hydroxyl group can also be derivatized, providing another point for molecular modification. smolecule.comresearchgate.net

This compound serves as a precursor for the synthesis of various fused heterocyclic systems. For example, it can be used to construct bicyclic and polycyclic ring systems, which are often found in pharmacologically active compounds. google.comchemicalbook.com The ability to selectively manipulate the different functional groups allows for the controlled and stepwise assembly of complex heterocyclic structures.

Chemoselective Functional Group Interconversions

Catalytic Reduction of the Nitro Group to Amino Functionality

A key transformation in the synthetic application of this compound is the chemoselective reduction of the nitro group to an amino group, yielding 3-amino-2-fluoropyridin-4-ol. This reaction is typically achieved through catalytic hydrogenation. ambeed.comsmolecule.comrsc.org

Commonly used catalysts for this reduction include palladium on carbon (Pd/C) or platinum-based catalysts. smolecule.comrsc.org The reaction is generally carried out under a hydrogen atmosphere in a suitable solvent, such as methanol (B129727) or ethanol. smolecule.comgoogle.com This method is highly efficient and selective, leaving other functional groups, like the fluorine atom and the hydroxyl group, intact. rsc.org The resulting amino group is a versatile handle for further synthetic modifications, such as acylation, alkylation, or participation in coupling reactions to build more complex molecules. smolecule.com

| Precursor | Product | Reagents and Conditions | Reference |

| This compound | 3-Amino-2-fluoropyridin-4-ol | H₂, Pd/C, Methanol | smolecule.com |

| 2-chloro-4-(4-fluoro-2-methylphenyl)-5-nitropyridine | 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine | Catalytic hydrogenation | google.com |

Derivatization of the Hydroxyl Moiety

The hydroxyl group of this compound offers another avenue for derivatization, primarily through O-alkylation and O-acylation reactions. smolecule.comresearchgate.net These modifications can be used to introduce a variety of substituents, altering the molecule's physical and chemical properties.

O-Alkylation: This involves the reaction of the hydroxyl group with an alkylating agent, such as an alkyl halide, in the presence of a base. nih.gov For example, reacting this compound with benzyl (B1604629) bromide or ethyl bromoacetate (B1195939) in the presence of a suitable base would yield the corresponding O-alkylated ether. nih.gov The choice of solvent can influence the reaction rate, with polar aprotic solvents like DMF often enhancing the substitution. nih.gov

O-Acylation: The hydroxyl group can also be acylated using acylating agents like acyl chlorides or anhydrides. smolecule.com This introduces an ester functionality, which can be useful for modifying the compound's properties or for use as a protecting group.

These derivatization strategies enhance the versatility of this compound as a building block, allowing for the synthesis of a diverse range of analogues. nih.gov

| Reaction Type | Reagents | Product Type | Reference |

| O-Alkylation | Alkyl halides (e.g., benzyl bromide, ethyl bromoacetate), Base | 4-Alkoxy-2-fluoro-3-nitropyridine | nih.gov |

| O-Acylation | Acyl chlorides, Acyl anhydrides | 2-Fluoro-3-nitropyridin-4-yl ester | smolecule.com |

Applications in Radiochemistry and Isotopic Labeling Research

Strategies for ¹⁸F-Labeling of Pyridine Scaffolds

The fluorine atom at the 2-position of the pyridine ring makes this compound and its derivatives valuable precursors for the synthesis of ¹⁸F-labeled compounds for Positron Emission Tomography (PET) imaging. nih.govacs.org Nucleophilic aromatic substitution (SₙAr) is a common method for introducing the positron-emitting isotope ¹⁸F into aromatic rings. acs.org

The presence of the electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack, facilitating the displacement of a suitable leaving group by the [¹⁸F]fluoride ion. acs.org In many cases, a nitro group or a trimethylammonium group at the 2-position serves as an effective leaving group for radiofluorination. acs.org

For instance, a precursor molecule containing a nitro group at the position desired for ¹⁸F-labeling can be reacted with [¹⁸F]KF/Kryptofix 2.2.2 complex in a high-boiling-point solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. snmjournals.orgibaradiopharmasolutions.cn Following the radiofluorination step, any protecting groups can be removed to yield the final ¹⁸F-labeled PET tracer. snmjournals.org This strategy has been successfully applied to synthesize various ¹⁸F-labeled pyridine-based radioligands for imaging targets in the brain. nih.govibaradiopharmasolutions.cn

| Precursor Type | Labeling Reagent | Key Conditions | Labeled Product | Reference |

| 2-Nitropyridine derivative | [¹⁸F]KF/Kryptofix 2.2.2 | DMSO or Acetonitrile, High Temperature (e.g., 130-150 °C) | 2-[¹⁸F]Fluoropyridine derivative | snmjournals.orgibaradiopharmasolutions.cn |

| Pyridyltrialkylammonium salt | [¹⁸F]Fluoride | DMSO, 180 °C | 2-[¹⁸F]Fluoropyridine derivative | acs.org |

| 3-Bromo-4-nitropyridine (B1272033) N-oxide | [¹⁸F]-TBAF | DMSO, Room Temperature | [¹⁸F]-3-Fluoro-4-nitropyridine N-oxide | rsc.orggoogle.com |

Design and Synthesis of Structurally Modified Analogues through Scaffold Morphing

Scaffold morphing is a medicinal chemistry strategy that involves making small, rational changes to a known molecular scaffold to discover new compounds with improved properties. nih.gov this compound and its derivatives can serve as starting points for such explorations. By systematically modifying the core structure, novel analogues with potentially enhanced biological activity or different pharmacological profiles can be designed and synthesized. acs.org

For example, the pyridine core can be altered by moving the nitrogen atom to a different position, leading to a new heterocyclic system. nih.gov Additionally, the substituents on the ring can be varied. The fluorine atom can be replaced with other halogens or functional groups, and the positions of the nitro and hydroxyl groups can be altered to explore the structure-activity relationship (SAR). acs.org

This approach has been used to develop new inhibitors for various biological targets. For instance, by modifying a known series of inhibitors, researchers can generate new chemical entities with improved characteristics such as better solubility, higher plasma free fraction, and potent biological activity. nih.gov

Preparation of Advanced Organic Intermediates (e.g., Fluoronitrobenzoic Acids, Nucleoside Analogs)

This compound is a highly functionalized heterocyclic compound recognized for its potential as a versatile building block in the synthesis of more complex molecules. evitachem.com Its utility stems from the strategic placement of a nitro group, a fluorine atom, and a hydroxyl group on the pyridine ring. The electron-withdrawing nature of the nitro group activates the ring, making the fluorine atom a suitable leaving group for nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity makes the compound a valuable precursor for creating a variety of substituted pyridine derivatives.

While this compound is a promising starting material, its specific application in the synthesis of fluoronitrobenzoic acids is not extensively documented in scientific literature. The conversion of a pyridine core into a benzene (B151609) ring is a non-trivial transformation. However, the compound's structural features are highly relevant for the synthesis of other advanced heterocyclic intermediates.

Similarly, the direct use of this compound as a nucleobase to form nucleoside analogs is not a widely reported synthetic route. General strategies for nucleoside analog synthesis often involve the coupling of a modified sugar moiety with a heterocyclic base, but specific examples starting from this compound are not prevalent. nih.govnih.gov Research in the field does, however, describe the synthesis of nucleoside analogs from various pyridinone-based structures, highlighting the potential of this class of compounds in medicinal chemistry. nih.gov

The true synthetic utility of this compound and its analogs lies in their role as precursors for complex heterocyclic systems through the modification of their existing functional groups. For instance, structurally related nitropyridinols serve as key starting materials in multi-step syntheses of advanced intermediates like azaindolines, which are important scaffolds in medicinal chemistry. researchgate.netaragen.com The synthesis often begins with reactions at the positions activated by the nitro group, followed by further transformations to build fused ring systems.

A representative transformation of a related compound, 3-nitropyridin-4-ol, to an advanced chlorinated intermediate is shown below, illustrating the type of synthetic manipulations for which these scaffolds are used. researchgate.net

Table 1: Representative Derivatization of a Nitropyridinol Intermediate

| Reactant | Reagents & Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| 3-Nitropyridin-4-ol | Phosphoryl chloride (POCl3), Toluene, 110°C, 2h | 4-Chloro-3-nitropyridine | Not specified | researchgate.net |

This reaction demonstrates the conversion of the hydroxyl group into a chloride, a more versatile leaving group, which facilitates subsequent cross-coupling or substitution reactions to build molecular complexity. The reactivity of this compound is expected to be similar, allowing for its incorporation into diverse molecular frameworks for applications in drug discovery and materials science. smolecule.com

Emerging Research Directions and Future Prospects for 2 Fluoro 3 Nitropyridin 4 Ol

Development of Sustainable and Green Synthetic Protocols

The increasing demand for environmentally benign chemical processes is driving research towards sustainable and green synthetic methods. For a molecule like 2-Fluoro-3-nitropyridin-4-ol, this involves exploring alternatives to traditional synthetic routes that may use harsh reagents or generate significant waste.

Current synthetic approaches to analogous compounds, such as 2-chloro-3-nitropyridin-4-ol (B1418837), often involve multi-step sequences starting from substituted pyridines and employing reagents like phosphorus oxychloride. google.com Future research will likely focus on developing more atom-economical and environmentally friendly methods. This could include:

One-Pot, Multi-Component Reactions: The development of one-pot syntheses, where multiple chemical transformations are carried out in a single flask, can significantly reduce solvent waste and purification steps. nih.govresearchgate.net Designing a convergent synthesis where the pyridine (B92270) core is assembled with the required functionalities in a single step would be a significant advancement.

Catalytic Methods: The use of catalysts, particularly those that are recyclable and operate under mild conditions, is a cornerstone of green chemistry. For the synthesis of pyridin-4-ol derivatives, sulfonic acid-functionalized nano-zeolites have been explored as reusable Brønsted acid catalysts. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames compared to conventional heating. nih.govresearchgate.net This technique has been successfully applied to the synthesis of various pyridine derivatives and holds promise for the efficient production of this compound.

A comparative look at potential green synthetic strategies is presented in the table below:

| Synthetic Strategy | Advantages | Potential Challenges |

| One-Pot Reactions | Reduced waste, time, and cost. | Optimization of reaction conditions for multiple steps. |

| Catalytic Methods | High efficiency, recyclability of catalyst, mild conditions. | Catalyst poisoning, cost of novel catalysts. |

| Microwave Synthesis | Rapid reaction times, improved yields, energy efficiency. | Scalability of reactions, specialized equipment. |

Exploration of Unconventional Reaction Pathways and Catalytic Systems

The unique electronic nature of this compound, with both electron-withdrawing (fluoro, nitro) and electron-donating (hydroxyl) groups, opens the door to exploring unconventional reaction pathways. The fluorine atom, in particular, can be a site for nucleophilic aromatic substitution, a reaction that is central to the functionalization of many heterocyclic compounds.

Future research is expected to delve into:

Novel Catalytic Fluorination: While direct fluorination of pyridines can be challenging, recent advances have seen the development of catalytic methods using various fluorine sources. mdpi.comnih.gov The use of hypervalent iodine catalysts with BF3·Et2O as a fluorine source, for instance, has been shown to be effective for the fluorination of unsaturated amides. nih.gov

Pyridine N-Oxide Chemistry: The conversion of the pyridine nitrogen to an N-oxide can significantly alter the reactivity of the ring, facilitating nucleophilic substitution at positions that are otherwise unreactive. rsc.orgnih.gov This strategy has been successfully employed for the synthesis of meta-substituted fluoropyridines and could be a viable route for the synthesis or further functionalization of this compound. rsc.orgnih.gov

Photoredox Catalysis: Visible-light-driven photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under exceptionally mild conditions. This approach could be used to activate this compound or its precursors for novel transformations.

Integration of Machine Learning and AI in Synthetic Design and Mechanistic Prediction

Key areas of impact include:

Retrosynthetic Analysis: AI-powered retrosynthesis tools can analyze a target molecule and propose multiple synthetic routes by breaking it down into simpler, commercially available starting materials. chemcopilot.com This can help chemists identify novel and more efficient ways to synthesize this compound.

Reaction Outcome Prediction: Machine learning models, trained on vast databases of chemical reactions, can predict the likely products of a reaction, including potential side products. rsc.orgsemanticscholar.orgnips.ccnih.gov This predictive power can save significant time and resources in the laboratory by avoiding unpromising reaction pathways.

Mechanistic Insights: AI and ML are also being used to elucidate reaction mechanisms. nih.gov By analyzing computational and experimental data, these tools can help chemists understand the intricate steps of a chemical transformation, leading to better optimization of reaction conditions.

The integration of AI in chemical synthesis can be summarized as follows:

| AI/ML Application | Function | Impact on Synthesis of this compound |

| Retrosynthesis | Proposes synthetic routes. | Identification of novel and efficient synthetic pathways. |

| Reaction Prediction | Predicts reaction outcomes. | Avoidance of failed experiments and resource optimization. |

| Mechanistic Analysis | Elucidates reaction mechanisms. | Deeper understanding and control of the synthesis. |

Targeted Synthesis of Complex Polyheterocyclic Systems

The true value of a building block like this compound lies in its ability to be elaborated into more complex and potentially functional molecules. Its multiple reactive sites make it an ideal starting point for the synthesis of fused polyheterocyclic systems, which are common scaffolds in pharmaceuticals and materials science.

Future research in this area will likely focus on:

Domino and Cascade Reactions: The strategic arrangement of functional groups in this compound can be exploited to trigger domino or cascade reactions, where a single synthetic operation leads to the formation of multiple bonds and rings.

[3+2] Cycloaddition Reactions: The use of in situ generated heteroaromatic N-ylides in [3+2] cycloaddition reactions with electron-deficient olefins has been shown to be a powerful method for constructing fused polycyclic systems. mdpi.com this compound could potentially serve as a precursor to such reactive intermediates.

Synthesis of Biologically Active Scaffolds: The pyridine ring is a common motif in many approved drugs. The unique substitution pattern of this compound could be leveraged to synthesize novel analogues of known drugs or to create entirely new classes of bioactive compounds.

The potential for this compound to serve as a versatile precursor for complex molecules underscores its importance for future research in medicinal and materials chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-fluoro-3-nitropyridin-4-ol, and how can reaction conditions be tailored to improve yield?

- Methodology : Start with halogenated pyridine derivatives. Fluorination can be achieved via nucleophilic aromatic substitution (SNAr) using KF or CsF in polar aprotic solvents like DMSO at 80–100°C. Nitration follows using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions. Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., excess HNO₃ for complete nitration) and solvent polarity to enhance regioselectivity .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural isomers?

- Methodology :

- ¹⁹F NMR : Identify the fluorine environment; deshielding effects from nitro and hydroxyl groups create distinct chemical shifts (δ ~ -110 to -120 ppm).

- ¹H NMR : Hydroxyl proton (δ ~ 10–12 ppm) shows splitting due to coupling with adjacent fluorine.

- IR : Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and phenolic O-H stretch (~3300 cm⁻¹).

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 173.03 (C₅H₂FN₂O₃⁺). Compare with isomers lacking nitro or hydroxyl groups .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodology : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to separate polar nitro/hydroxyl derivatives. Recrystallization in ethanol/water (1:3) at low temperatures (0–5°C) enhances purity. Monitor purity via melting point (mp ~93–95°C, consistent with fluoronitrophenol analogs) and HPLC (≥98% purity) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodology : Perform DFT calculations (e.g., Gaussian 16) to map electron density distributions. The electron-withdrawing nitro and fluorine groups deactivate the pyridine ring, reducing nucleophilicity. Steric hindrance from the hydroxyl group may limit access to catalytic sites in Pd-mediated couplings. Optimize by protecting the hydroxyl group (e.g., silylation) or using bulky ligands (e.g., XPhos) to enhance reaction efficiency .

Q. How can conflicting crystallographic and spectroscopic data on nitro group orientation be resolved?

- Methodology :

- X-ray diffraction : Resolve crystal structure to confirm nitro group coplanarity with the pyridine ring (torsion angle <10°).

- Vibrational spectroscopy : Compare experimental IR/Raman spectra with computed spectra (e.g., using B3LYP/6-31G*). Discrepancies may arise from crystal packing effects vs. gas-phase simulations. Use temperature-dependent NMR to assess dynamic behavior in solution .

Q. What computational models predict the tautomeric equilibrium between this compound and its keto-enol forms?

- Methodology : Employ ab initio methods (e.g., CCSD(T)/CBS) to calculate relative stabilities. Solvent effects (PCM model) shift equilibrium: polar solvents (water) stabilize the enol form due to hydrogen bonding, while nonpolar solvents favor the keto form. Validate with UV-Vis spectroscopy (λmax shifts) and pKa measurements .

Q. How can contradictory bioactivity results (e.g., antimicrobial vs. cytotoxic effects) be systematically analyzed?

- Methodology :

- Dose-response studies : Use HEK-293 (normal) vs. HeLa (cancer) cells to differentiate selective toxicity.

- Mechanistic assays : Measure ROS generation (DCFH-DA probe) and DNA intercalation (ethidium bromide displacement).

- SAR analysis : Compare with analogs lacking the nitro group to isolate pharmacophoric contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products